molecular formula C23H25N7O B11300815 N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11300815
M. Wt: 415.5 g/mol
InChI Key: ZBKBHLMOSRPQOO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methoxyphenyl group at the 4-position, a methyl group at the 1-position, and a phenylpiperazinyl substituent at the 6-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds of significant pharmacological interest, often serving as kinase inhibitors or antibacterial agents due to their structural mimicry of purine bases . The phenylpiperazine moiety in this compound may enhance receptor-binding affinity, while the methoxy group could improve solubility and pharmacokinetics .

Properties

Molecular Formula

C23H25N7O

Molecular Weight

415.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H25N7O/c1-28-22-20(16-24-28)21(25-17-8-10-19(31-2)11-9-17)26-23(27-22)30-14-12-29(13-15-30)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)

InChI Key

ZBKBHLMOSRPQOO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

The compound is recognized as a potential lead in drug development, particularly targeting diseases in oncology and neurology. Its unique molecular structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been evaluated for their ability to inhibit tumor growth in various cancer models. One study reported that modifications of the pyrazolo ring enhanced the compound's efficacy against specific cancer cell lines (Abd El-Salam et al., 2012) .

Biochemical Research

In biochemical studies, this compound is utilized for exploring enzyme inhibition and receptor interactions. It helps researchers understand complex biological pathways and develop targeted therapies.

Application: Enzyme Inhibition Studies

The compound has been employed to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit xanthine oxidase, an enzyme linked to hyperuricemia and gout (Abd El-Salam et al., 2012) .

Material Science

This compound's properties make it suitable for developing advanced materials such as organic semiconductors.

The compound can serve as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds in various samples.

Application: Chromatographic Standards

In analytical chemistry, this compound has been used as a reference standard to calibrate instruments for detecting related chemical entities in pharmaceutical formulations.

Agrochemical Applications

Researchers are investigating the potential of this compound as a bioactive agent in agricultural formulations to enhance crop protection and yield.

Case Study: Bioactivity in Agriculture

Initial studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines possess antifungal and herbicidal properties. This suggests that this compound could be developed into effective agrochemical products (Chemimpex) .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Biological Activity Reference
Target Compound : N-(4-Methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-methoxyphenyl (4), 1-methyl (1), 4-phenylpiperazinyl (6) C24H26N8O 442.52 Kinase inhibition (hypothetical) N/A
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-chlorophenyl (4), methylsulfonyl (6) C20H16ClN5O2S 425.89 Antibacterial (S. aureus, E. coli)
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine benzyl (N), 4-chlorophenyl (1) C19H15ClN6 370.81 Kinase inhibition (reported)
N-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine 4-methylphenyl (4), 4-methylpiperazinyl (6) C23H25N7 399.49 Kinase inhibition (hypothetical)
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-chlorobenzyl (1), 2-methoxyethyl (N) C16H17ClN6O 344.80 Antimalarial (hypothetical)

Structural and Functional Analysis

Substituent Effects on Activity

  • Phenylpiperazine vs. Methylpiperazine : The target compound’s 4-phenylpiperazinyl group (vs. 4-methylpiperazinyl in ) may enhance lipophilicity and receptor affinity due to aromatic interactions .
  • Methoxyphenyl vs. Chlorophenyl : The 4-methoxyphenyl group in the target compound likely improves solubility compared to chlorophenyl derivatives (e.g., ), which are more lipophilic but may exhibit toxicity .
  • Methylsulfonyl vs. Piperazinyl : Methylsulfonyl groups (e.g., in ) confer polarity and hydrogen-bonding capacity, critical for antibacterial activity, whereas piperazinyl groups optimize kinase inhibition via hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxy group in the target compound enhances aqueous solubility compared to chlorophenyl or methylpiperazinyl analogs .
  • Lipophilicity (LogP) : Estimated LogP for the target compound is ~3.5 (vs. 4.2 for ), balancing membrane permeability and solubility.

Biological Activity

N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound's molecular formula is C23H27N3O3C_{23}H_{27}N_3O_3 with a molecular weight of 393.5 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer properties and effects on neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazolo[3,4-d]pyrimidines have been reported to exhibit IC50 values ranging from 7.01 µM to 49.85 µM against different cancer cell lines, indicating potent growth inhibition .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa7.01 ± 0.60
A5498.55 ± 0.35
NCI-H46014.31 ± 0.90
Various Tumor Cells26 µM

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways due to the presence of the phenylpiperazine moiety. This suggests possible applications in treating psychiatric disorders or conditions related to neurotransmitter imbalances.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity, demonstrating that modifications to the core structure can enhance biological efficacy .
  • Mechanism of Action : Research indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that may be applicable to this compound as well .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the pyrazolo ring significantly influence biological activity, guiding future design efforts for more potent derivatives .

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